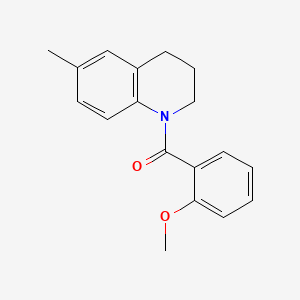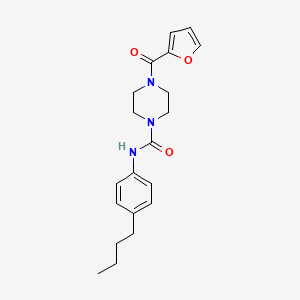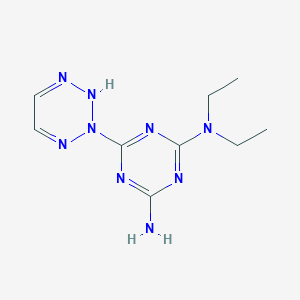
1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline, also known as MMQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. MMQ is a tetrahydroquinoline derivative that has been shown to possess a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been studied for its effects on various biochemical and physiological processes. 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to possess antioxidant properties, which may protect cells from oxidative damage. Additionally, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their potential use in cancer research. Additionally, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline. One area of research is the development of 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline derivatives that may possess enhanced anticancer activity and reduced toxicity. Additionally, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been studied for its potential use in various scientific research applications. 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to possess anticancer activity, antioxidant properties, and modulatory effects on neurotransmitters. While there are advantages and limitations to using 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline in lab experiments, further research is needed to fully understand its potential applications and mechanisms of action.
合成法
1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process that involves the condensation of 2-methoxybenzoyl chloride and 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is in the field of cancer research. 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, 1-(2-methoxybenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(2-methoxyphenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-9-10-16-14(12-13)6-5-11-19(16)18(20)15-7-3-4-8-17(15)21-2/h3-4,7-10,12H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRUQZTTPZTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5441949.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5441953.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B5441957.png)
![4-[(dimethylamino)methyl]-1-[(5-methyl-3-pyridinyl)carbonyl]-4-azepanol](/img/structure/B5441964.png)
![1-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5441966.png)


![1'-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5442003.png)
![4-fluoro-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B5442011.png)
![3-benzyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442013.png)
![5-(4-tert-butylphenyl)-3-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5442021.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5442036.png)
![3-(4-chlorophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442041.png)